

High-performance liquid chromatography (HPLC) method for Rehmapicroside

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Compound of Interest		
Compound Name:	Rehmapicroside	
Cat. No.:	B150532	Get Quote

Application Notes and Protocols for HPLC Analysis of Rehmapicroside

These application notes provide a detailed protocol for the quantitative analysis of **Rehmapicroside** in Rehmannia glutinosa extracts using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals.

Introduction

Rehmapicroside is a monoterpene glucoside found in the roots of Rehmannia glutinosa, a plant widely used in traditional medicine. The quantification of **Rehmapicroside** is crucial for the quality control and standardization of Rehmannia extracts and derived pharmaceutical products. This document outlines a reliable HPLC method for the determination of **Rehmapicroside**.

Table 1: HPLC Method Parameters for Rehmapicroside Analysis



Parameter	Recommended Conditions
Column	C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase	Acetonitrile (A) and Water with 0.1% Formic Acid (B)
Gradient Elution	5-20% A (0-15 min), 20-30% A (15-25 min), 30- 5% A (25-30 min)
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	30°C
Detection Wavelength	205 nm
Run Time	30 minutes

Experimental Protocols Standard Solution Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Rehmapicroside reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to obtain concentrations ranging from 1 μg/mL to 100 μg/mL. These will be used to construct a calibration curve.

Sample Preparation

- Extraction: Weigh 1.0 g of powdered Rehmannia glutinosa root and place it in a flask. Add 50 mL of 70% methanol.
- Ultrasonic Extraction: Sonicate the mixture for 30 minutes at room temperature.
- Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.



• Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis

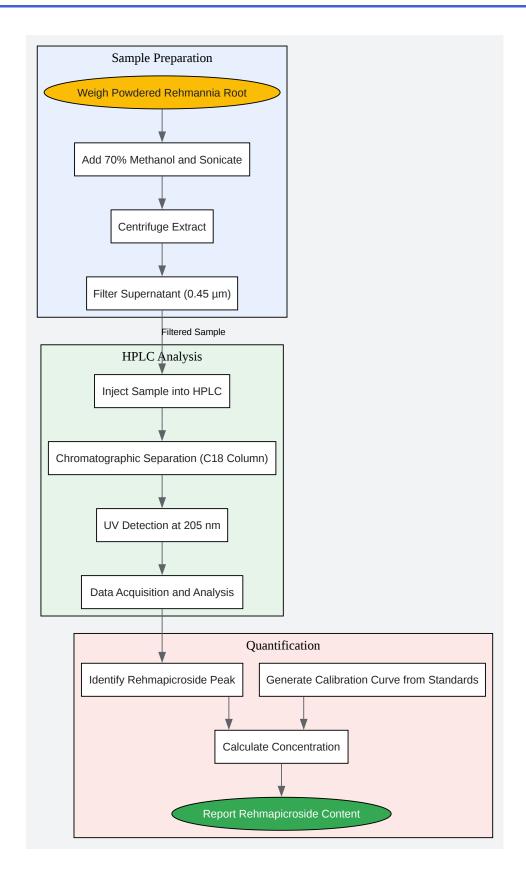
- System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- Calibration Curve: Inject 10 μL of each working standard solution in triplicate. Plot the peak area against the concentration to generate a linear regression curve.
- Sample Analysis: Inject 10 μL of the prepared sample solution into the HPLC system.
- Quantification: Identify the Rehmapicroside peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of Rehmapicroside in the sample using the calibration curve.

Table 2: Method Validation Parameters

Parameter	Acceptance Criteria
Linearity (R²)	≥ 0.999
Precision (%RSD)	< 2%
Accuracy (Recovery)	95% - 105%
Limit of Detection (LOD)	Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ)	Signal-to-Noise Ratio ≥ 10

Visualizations

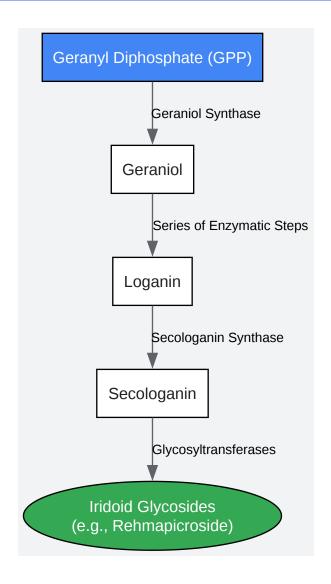




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Caption: Experimental workflow for the quantification of **Rehmapicroside**.





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Caption: Simplified biosynthesis pathway of iridoid glycosides.

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